molecular formula C12H11F4N3O2S B2804120 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448048-21-2

2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2804120
CAS No.: 1448048-21-2
M. Wt: 337.29
InChI Key: CZQIXVPPYPTJON-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic compound characterized by its fluorine and trifluoromethyl groups. The unique structure of this compound makes it significant in various fields, including medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps Subsequent steps involve the attachment of the 2-fluoro and benzenesulfonamide groups

Industrial Production Methods

Industrially, the compound can be produced in a multi-step process involving controlled conditions to ensure high yield and purity. The scalability of the synthesis involves optimizing reaction conditions, such as temperature, solvent choice, and the use of catalysts to facilitate reactions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Substitution Reactions: : Fluorine atoms can be replaced by other nucleophiles under certain conditions.

  • Oxidation and Reduction: : The sulfonamide group can be involved in redox reactions.

  • Cycloaddition Reactions: : Due to the presence of the pyrazole ring, this compound can participate in cycloaddition reactions.

Common Reagents and Conditions

  • Substitution Reactions: : Nucleophiles such as sodium amide.

  • Oxidation: : Oxidizing agents like hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride.

Major Products

The products of these reactions can vary widely, ranging from substituted derivatives to ring-opened compounds depending on the reaction pathway and conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it is used to probe the function of enzymes that interact with sulfonamide groups. Its structure helps in studying the binding affinities and mechanisms of action of various biological targets.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents. They exhibit various biological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms enhance binding affinity and metabolic stability. This compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

  • 2-fluoro-N-(2-(pyrazol-1-yl)ethyl)benzenesulfonamide

  • 3-(trifluoromethyl)-N-(2-(pyrazol-1-yl)ethyl)benzenesulfonamide

Uniqueness

Compared to other similar compounds, 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to the combination of the fluorine and trifluoromethyl groups. This unique arrangement enhances its chemical reactivity, biological activity, and potential for diverse applications in scientific research and industry.

There you go—deep dive into the world of this compound. What do you think?

Properties

IUPAC Name

2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4N3O2S/c13-9-3-1-2-4-10(9)22(20,21)17-6-8-19-7-5-11(18-19)12(14,15)16/h1-5,7,17H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQIXVPPYPTJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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